molecular formula C20H24ClNO6 B15190147 (E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(piperidin-1-ylmethyl)oxolan-2-one CAS No. 124500-21-6

(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(piperidin-1-ylmethyl)oxolan-2-one

Cat. No.: B15190147
CAS No.: 124500-21-6
M. Wt: 409.9 g/mol
InChI Key: OERSGNCEUKFQNH-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(piperidin-1-ylmethyl)oxolan-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(piperidin-1-ylmethyl)oxolan-2-one typically involves multiple steps, starting with the preparation of the individual components. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(piperidin-1-ylmethyl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(piperidin-1-ylmethyl)oxolan-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(piperidin-1-ylmethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and the specific application. The compound may act by binding to receptors, inhibiting enzymes, or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar amine functional group.

    2-Hydroxy-2-methylpropiophenone: A compound with a similar oxolanone structure.

    Flubendiamide: A compound with a similar chlorophenyl group.

Uniqueness

(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(piperidin-1-ylmethyl)oxolan-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

124500-21-6

Molecular Formula

C20H24ClNO6

Molecular Weight

409.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(piperidin-1-ylmethyl)oxolan-2-one

InChI

InChI=1S/C16H20ClNO2.C4H4O4/c17-14-6-4-12(5-7-14)15-10-13(16(19)20-15)11-18-8-2-1-3-9-18;5-3(6)1-2-4(7)8/h4-7,13,15H,1-3,8-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

OERSGNCEUKFQNH-WLHGVMLRSA-N

Isomeric SMILES

C1CCN(CC1)CC2CC(OC2=O)C3=CC=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CCN(CC1)CC2CC(OC2=O)C3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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